6-Azaspiro[3.5]nonane-7,9-dione
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Overview
Description
6-Azaspiro[3.5]nonane-7,9-dione is a spirocyclic compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.1784 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.5]nonane-7,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF), to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.5]nonane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
6-Azaspiro[3.5]nonane-7,9-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.5]nonane-7,9-dione involves its interaction with specific molecular targets and pathways. One notable target is the enzyme fatty acid amide hydrolase (FAAH), where the compound acts as an inhibitor . By inhibiting FAAH, this compound can modulate the levels of fatty acid amides, which play a role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonane: Another spirocyclic compound with a similar structure but lacking the dione functionality.
1-Oxa-8-azaspiro[4.5]decane: A spirocyclic compound with an oxygen atom in the ring structure.
Uniqueness
6-Azaspiro[3.5]nonane-7,9-dione is unique due to its specific spirocyclic structure and the presence of both nitrogen and dione functionalities.
Properties
IUPAC Name |
6-azaspiro[3.5]nonane-7,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-4-7(11)9-5-8(6)2-1-3-8/h1-5H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWQUGOOTSUQIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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